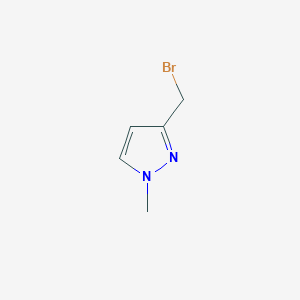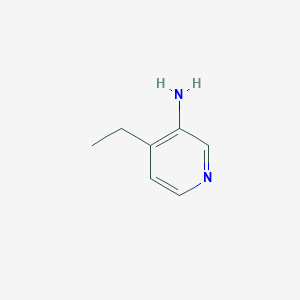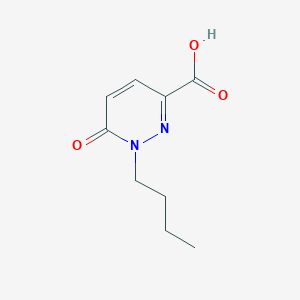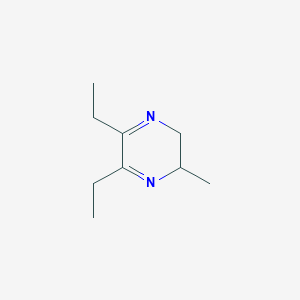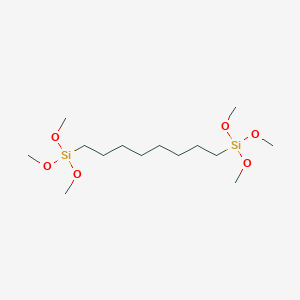
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone, also known as PCP, is a synthetic dissociative drug that was first synthesized in 1956. It is a member of the arylcyclohexylamine class of compounds and is structurally related to ketamine. PCP was initially developed as an anesthetic, but due to its potent psychoactive effects, it was never approved for medical use. Synthesis Method The synthesis of PCP involves the reaction of 1-phenylcyclohexylamine with formaldehyde and quinuclidine. The resulting product is then purified through recrystallization to yield PCP. The synthesis of PCP is a complex process that requires specialized equipment and expertise. Scientific Research Application PCP has been extensively studied for its psychoactive effects and its potential therapeutic applications. PCP is a potent NMDA receptor antagonist, which means it blocks the action of glutamate at the NMDA receptor. This mechanism of action has been implicated in the drug's psychoactive effects, including hallucinations, dissociation, and euphoria. Mechanism of Action PCP's mechanism of action is complex and involves multiple neurotransmitter systems. In addition to its NMDA receptor antagonism, PCP also interacts with the dopamine, serotonin, and opioid systems. This interaction with multiple neurotransmitter systems contributes to the drug's diverse effects. Biochemical and Physiological Effects PCP has been shown to have a wide range of effects on the body. In addition to its psychoactive effects, PCP has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the immune system, with studies showing that it can suppress immune function. Advantages and Limitations for Lab Experiments PCP has been used extensively in laboratory experiments to study the effects of NMDA receptor antagonism. Its potent psychoactive effects make it a useful tool for studying the role of glutamate in the brain. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting. Future Directions There are several potential future directions for research on PCP. One area of interest is the drug's potential therapeutic applications. PCP has been shown to have antidepressant and anxiolytic effects in animal models, and there is interest in exploring its potential as a treatment for depression and anxiety disorders. Another area of interest is the drug's effects on the immune system. Further research is needed to fully understand the impact of PCP on immune function and its potential as an immunosuppressant. Additionally, there is interest in developing new NMDA receptor antagonists that have fewer side effects than PCP. These compounds could have potential therapeutic applications in a variety of neurological and psychiatric disorders.
特性
CAS番号 |
102338-85-2 |
|---|---|
製品名 |
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[[(1-phenylcyclohexyl)amino]methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C20H28N2O/c23-19-16-9-13-22(14-10-16)18(19)15-21-20(11-5-2-6-12-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18,21H,2,5-6,9-15H2 |
InChIキー |
FOYGEEYVBDHILQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |
同義語 |
2-[[(1-Phenylcyclohexyl)amino]methyl]quinuclidin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




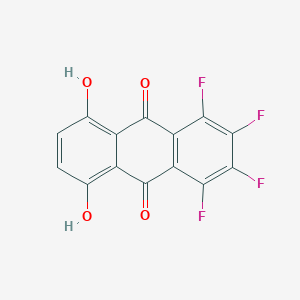
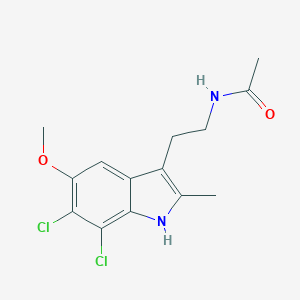


![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
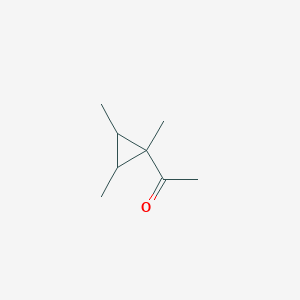
![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
